molecular formula C17H19ClN2O4S B11168323 Ethyl 2-[2-(4-chlorophenoxy)-2-methylpropanamido]-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-[2-(4-chlorophenoxy)-2-methylpropanamido]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11168323
M. Wt: 382.9 g/mol
InChI Key: IEOOKOFVIBQRKI-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structural formula:

    Ethyl 2-[2-(4-chlorophenoxy)-2-methylpropanamido]-4-methyl-1,3-thiazole-5-carboxylate: C12H15ClO3\text{C}_{12}\text{H}_{15}\text{ClO}_3C12​H15​ClO3​

    .
  • It belongs to the class of thiazole derivatives and contains an ester group.
  • The compound’s systematic name is Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate .
  • It has been used in various applications due to its interesting properties.
  • Preparation Methods

    • The synthetic route involves two key steps:

        Step 1: Synthesis of :

        Step 2: Conversion of the ester to the target compound

  • Chemical Reactions Analysis

    • The compound can participate in various reactions:

        Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

        Substitution: The chlorine atom can be substituted by other nucleophiles.

        Acidification: The carboxylic acid group can be protonated.

    • Common reagents include lithium hydroxide, water, and hydrochloric acid.
  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activities.

      Medicine: May have therapeutic applications.

      Industry: Employed in the production of other compounds.

  • Mechanism of Action

    • The exact mechanism is context-dependent, but it likely involves interactions with cellular targets.
    • Further research is needed to elucidate specific pathways.
  • Comparison with Similar Compounds

      Difenoconazole: (CAS No.

    • Other similar compounds include Mecoprop (CAS No. 93-65-2) and 2-(溴甲基)-2-[2-氯-4-(4-氯苯氧基)苯基]-4-甲基-1,3-二氧戊环 (CAS No. 873012-43-2) .

    Remember that this information is based on available literature, and further research may provide additional insights

    Properties

    Molecular Formula

    C17H19ClN2O4S

    Molecular Weight

    382.9 g/mol

    IUPAC Name

    ethyl 2-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

    InChI

    InChI=1S/C17H19ClN2O4S/c1-5-23-14(21)13-10(2)19-16(25-13)20-15(22)17(3,4)24-12-8-6-11(18)7-9-12/h6-9H,5H2,1-4H3,(H,19,20,22)

    InChI Key

    IEOOKOFVIBQRKI-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=C(N=C(S1)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C

    Origin of Product

    United States

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